molecular formula C6H9N3 B1367667 2,4-Dimethylpyrimidin-5-amine CAS No. 35733-53-0

2,4-Dimethylpyrimidin-5-amine

Cat. No.: B1367667
CAS No.: 35733-53-0
M. Wt: 123.16 g/mol
InChI Key: TULVCIOMQCBNRL-UHFFFAOYSA-N
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Description

2,4-Dimethylpyrimidin-5-amine is an organic compound with the molecular formula C6H9N3Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

2,4-Dimethylpyrimidin-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of various materials and chemicals.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to handle the compound with appropriate safety measures .

Future Directions

While specific future directions for 2,4-Dimethylpyrimidin-5-amine are not available in the retrieved data, aminopyrimidines and derivatives are of interest in various fields of research due to their biological activity . They could potentially be used in the development of new pharmaceuticals and other products .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-Dimethylpyrimidin-5-amine involves the amination of 2,4-dimethylpyrimidine. This process introduces amino groups to the pyrimidine ring to produce the target compound . Another approach involves treating the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as those described above. The process is optimized for yield and purity, ensuring the compound meets industrial standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpyrimidin-5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce halogenated pyrimidines .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,4-Dimethylpyrimidin-5-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its dual methyl groups at positions 2 and 4, along with the amino group at position 5, differentiate it from other aminopyrimidines and contribute to its unique reactivity and applications .

Properties

IUPAC Name

2,4-dimethylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-6(7)3-8-5(2)9-4/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULVCIOMQCBNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553779
Record name 2,4-Dimethylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35733-53-0
Record name 2,4-Dimethylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethyl-5-pyrimidinamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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